N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(m-tolyl)methanesulfonamide
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Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(m-tolyl)methanesulfonamide, also known as FMTS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a sulfonamide derivative that has shown promising results in various scientific research applications. In
Scientific Research Applications
Structural Chemistry and Supramolecular Assembly
A study by Dey et al. (2015) on nimesulidetriazole derivatives, which share structural similarities with the compound , provides insights into the effect of substitution on supramolecular assembly. The research analyzed the nature of intermolecular interactions through Hirshfeld surface analyses, showing how different substitutions influence the two- and three-dimensional frameworks formed by hydrogen bonds and π interactions (Dey et al., 2015).
Synthetic Utility and Chemical Reactivity
Prakash et al. (2010) developed a new synthetic protocol for α-fluoro(disulfonyl)methane and its analogues, highlighting the synthetic utility of these compounds in preparing fluoromethylated organic molecules. This study underscores the importance of C–S bond formation in creating versatile synthons for organic synthesis (Prakash et al., 2010).
Molecular Conformation and Computational Studies
Karabacak et al. (2010) conducted a DFT-based computational study on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, focusing on molecular conformation, NMR chemical shifts, and vibrational transitions. Such studies are crucial for understanding the electronic structure and reactivity of related compounds (Karabacak et al., 2010).
Proton-Donating Ability and Acidity
Research by Oznobikhina et al. (2009) on the proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide utilized quantum-chemical calculations and IR spectroscopy to explore its self-associates and acidity. This work contributes to our understanding of the hydrogen bonding and acidity of sulfonamides, which are relevant to drug design and catalysis (Oznobikhina et al., 2009).
Antioxidant Activity and Quantum Chemical Calculations
Xue et al. (2022) presented theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamides to predict its free energy and determine the molecular orbitals involved in spectrum formation, highlighting the potential antioxidant activity of such compounds (Xue et al., 2022).
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-13-5-3-6-14(9-13)12-23(20,21)19-11-17(22-2)15-7-4-8-16(18)10-15/h3-10,17,19H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOURZFRCDFEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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